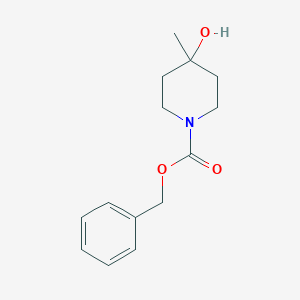











|
REACTION_CXSMILES
|
[CH3:1][Mg]Cl.[O:4]=[C:5]1[CH2:10][CH2:9][N:8]([C:11]([O:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[O:12])[CH2:7][CH2:6]1.[Cl-].[NH4+]>O1CCCC1>[OH:4][C:5]1([CH3:1])[CH2:6][CH2:7][N:8]([C:11]([O:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[O:12])[CH2:9][CH2:10]1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
9.53 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Mg]Cl
|
|
Name
|
|
|
Quantity
|
45.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C1CCN(CC1)C(=O)OCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
8.8 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Mg]Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 14 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
added dropwise to a solution of ice-
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was partitioned
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic layer was dried over magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
purified by NH-silica gel column chromatography [
|
|
Type
|
WASH
|
|
Details
|
The obtained solid was washed with isopropyl ether
|
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|


Reaction Time |
14 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1(CCN(CC1)C(=O)OCC1=CC=CC=C1)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.2 g | |
| YIELD: PERCENTYIELD | 79% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |